6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
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Overview
Description
6-(3,4-Dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 3,4-dimethylphenyl group and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution Reactions: The introduction of the 3,4-dimethylphenyl group and the pyridin-3-ylmethyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alkoxides) are commonly employed.
Major Products
Oxidation: Products include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Products include dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one: Similar structure but lacks the dimethyl substitution on the phenyl ring.
6-(3,4-Dimethylphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a different position of the pyridyl group.
Uniqueness
The presence of both the 3,4-dimethylphenyl group and the pyridin-3-ylmethyl group in 6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-5-6-16(10-14(13)2)17-7-8-18(22)21(20-17)12-15-4-3-9-19-11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFSYPBBUXKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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